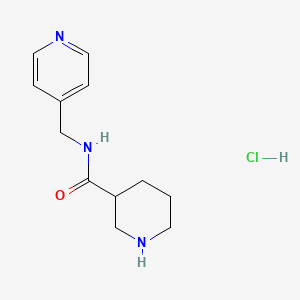
N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride
説明
N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈ClN₃O
- Molecular Weight : 255.75 g/mol
- Structure : The compound features a piperidine ring with a pyridinylmethyl substitution, which is crucial for its biological interactions.
Biological Activity Overview
This compound has been studied for various pharmacological properties, including:
- Antimicrobial Activity : Exhibits potential as an anti-microbial agent.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Shows promise in neurodegenerative disease models by modulating neurotrophic factors.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It acts as a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in treating neurodegenerative disorders like Alzheimer's disease. The compound's IC50 values indicate potent inhibition, suggesting effective therapeutic potential .
- Receptor Binding : The compound binds to specific receptors, influencing downstream signaling pathways. This interaction can lead to alterations in gene expression and cellular metabolism.
Case Studies
- Neurotropic Activity :
- Cytotoxicity Assessment :
Comparative Analysis with Analog Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Piperidine structure with pyridinylmethyl group | Potentially enhances bioavailability and activity |
| 4-Piperidinecarboxylic acid | Contains carboxylic acid functionality | Lacks pyridinylmethyl group |
| N-(4-Methylpyridinylmethyl)-4-piperidinecarboxamide hydrochloride | Methyl substitution on pyridine | May alter pharmacokinetics |
This table illustrates how structural variations influence the biological activity of related compounds.
科学的研究の応用
Scientific Research Applications
N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride has been investigated across multiple domains:
Medicinal Chemistry
- Neuropharmacology : It has shown potential in treating neurological disorders by modulating neurotransmitter systems. Studies indicate that it may enhance cognitive functions and promote neuroregeneration in models of neurodegeneration .
- Antimicrobial Activity : Research suggests that similar compounds exhibit anti-microbial properties, making them candidates for developing new antibiotics .
Biochemistry
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
- Cell Signaling : It influences cellular signaling pathways, affecting gene expression and cellular metabolism .
Industrial Chemistry
- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities .
- Material Science : Applications extend to the development of novel materials due to its unique chemical properties .
Antituberculosis Activity
A study screened various piperidine derivatives for their ability to inhibit Mycobacterium tuberculosis. One derivative demonstrated significant potency, suggesting that structural modifications can enhance efficacy against resistant strains .
Neurotropic Activity
In vivo studies have shown that derivatives similar to this compound promote neurite outgrowth in neuronal cultures. This indicates potential applications in therapies aimed at neuroregeneration following injury or degeneration .
Cognitive Enhancement
Animal model studies have indicated that the compound enhances cognitive functions by modulating neurotransmitter levels. This suggests its potential use in treating cognitive decline associated with aging or neurodegenerative diseases such as Alzheimer's .
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-2-1-5-14-9-11)15-8-10-3-6-13-7-4-10;/h3-4,6-7,11,14H,1-2,5,8-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQXLZYZMBUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















